Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate
Description
Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate is a hydrazono-propanoate ester characterized by a 2-methyl-4-nitrophenyl substituent on the hydrazinylidene moiety. Such compounds are typically synthesized via condensation reactions between arylhydrazines and ethyl pyruvate or its derivatives .
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C12H15N3O4/c1-4-19-12(16)9(3)13-14-11-6-5-10(15(17)18)7-8(11)2/h5-7,14H,4H2,1-3H3 |
InChI Key |
XQMQMGLYROKWGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 2-methyl-4-nitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The hydrazinylidene group can be oxidized to form corresponding oxides.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydrazone oxides.
Substitution: Alkyl or acyl substituted derivatives.
Scientific Research Applications
Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the phenyl ring significantly influence physical properties such as solubility, melting point, and stability. For example:
- Electron-withdrawing groups (e.g., -NO₂ in the target compound, -CF₃O in ) increase molecular polarity and acidity (lower pKa) compared to electron-donating groups (e.g., -OCH₃ in ). This affects solubility in organic solvents and reactivity in nucleophilic environments.
- Nitro groups (as in the target compound) enhance thermal stability but may reduce synthetic yields due to steric and electronic hindrance during condensation reactions .
Spectroscopic Characterization
¹H-NMR data for methyl and aromatic protons highlight substituent effects:
- Methyl groups in hydrazono-propanoates resonate between δ 1.3–1.9 ppm, with splitting patterns dependent on adjacent substituents.
- Nitro groups deshield aromatic protons, shifting signals downfield compared to methoxy or halogen substituents .
Structural and Crystallographic Insights
- X-ray crystallography (using SHELX software ) reveals that substituents influence molecular packing. For example, bulky groups (e.g., 6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl in ) induce steric hindrance, affecting crystal lattice stability.
- The target compound’s nitro and methyl groups may promote planar hydrazone conformations, enhancing π-π stacking interactions in solid-state structures .
Biological Activity
Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate, also known by its CAS number 93185-75-2, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Molecular Characteristics
This compound has the following molecular details:
| Property | Details |
|---|---|
| Molecular Formula | C12H15N3O4 |
| Molecular Weight | 265.27 g/mol |
| IUPAC Name | This compound |
| CAS Number | 93185-75-2 |
Mechanisms of Biological Activity
Research indicates that compounds containing nitrophenyl and hydrazone moieties exhibit significant biological activity, particularly in anticancer and antimicrobial applications. The presence of the nitro group is crucial as it can enhance the compound's ability to interact with biological targets.
- Anticancer Activity : this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Properties : The hydrazone derivatives have shown promise against a range of microorganisms. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related hydrazone compound exhibited significant growth inhibition in human carcinoma cell lines, with IC50 values lower than those of standard chemotherapy agents like doxorubicin. The study highlighted that the compound interacted with specific proteins involved in cell cycle regulation, leading to cell cycle arrest .
Case Study 2: Antimicrobial Activity
In another investigation, ethyl hydrazones were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed effective antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that the mechanism likely involved interference with bacterial DNA synthesis .
Summary of Biological Activity
The biological activity of this compound is characterized by:
- Cytotoxicity : Effective against various cancer cell lines.
- Antimicrobial Action : Inhibits growth of bacteria, especially resistant strains.
- Mechanistic Insights : Involves apoptosis induction and disruption of microbial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
